N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method yields trisubstituted 2-amino-1,8-naphthyridines in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction results in the formation of an alcohol .
Scientific Research Applications
N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
N-(hydroxymethyl)acetamide: A simpler compound with a similar hydroxymethyl group, used in various chemical reactions.
Uniqueness
N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide is unique due to its specific structure, which combines the 1,8-naphthyridine core with a hydroxymethyl group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(16)12-10-5-3-8-2-4-9(6-15)13-11(8)14-10/h2-5,15H,6H2,1H3,(H,12,13,14,16) |
InChI Key |
YLYOYHOORNTABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=N2)CO)C=C1 |
Origin of Product |
United States |
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